(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
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Overview
Description
(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core, an oxazole ring, and various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form specific interactions with these targets can be leveraged to develop new biochemical tools or probes.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and the oxazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Techniques like Box–Behnken design and response surface methodology can be employed to optimize these conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid: This compound shares structural similarities with other pyrrolo[3,4-c]pyridine derivatives and oxazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-17(22-19(28-14)15-6-4-3-5-7-15)10-18(25)24-11-16-8-9-23(2)12-21(16,13-24)20(26)27/h3-7,16H,8-13H2,1-2H3,(H,26,27)/t16-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOHLSKTOANHID-KKSFZXQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CC4CCN(CC4(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3C[C@@H]4CCN(C[C@@]4(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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